6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a core structure in the compound, are known to exhibit diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-methyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-2-3-13(21)20(18-10)8-11-6-19(7-11)15-14-12(4-5-22-14)16-9-17-15/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMJSUDZFLPECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.